molecular formula C8H11NO2 B1211399 (+)-Octopamine CAS No. 826-01-7

(+)-Octopamine

Cat. No. B1211399
CAS RN: 826-01-7
M. Wt: 153.18 g/mol
InChI Key: QHGUCRYDKWKLMG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-octopamine is an octopamine. It is an enantiomer of a (R)-octopamine.

Scientific Research Applications

Neurotransmission and Neuromodulation

(+)-Octopamine is recognized as a significant neuroactive substance, functioning as a neurotransmitter, neurohormone, and neuromodulator in invertebrates. It's structurally and functionally analogous to norepinephrine in vertebrates. Studies have illustrated its role in modulating multiple physiological processes and behaviors in various invertebrate species. For instance, in Drosophila melanogaster, octopamine has been implicated in controlling the ovulation process, where certain neurons in the CNS abdominal ganglion are responsible for triggering ovulation (Monastirioti, 2003)(Monastirioti, 2003). Additionally, octopamine has been associated with the modulation of sensory perceptions and behavioral responses, including the phase transition in locusts (Schistocerca gregaria) and other arthropods, highlighting its multifaceted role in the nervous system (Verlinden et al., 2010)(Verlinden et al., 2010).

Sensory Modulation and Behavioral Influence

Octopamine's role extends to sensory modulation, where it's seen to influence the desensitization of sensory inputs, arousal, and initiation of various complex behaviors. It's involved in learning, memory, and regulates endocrine gland activity. The modulation of sensory neurons and receptors by octopamine, as observed in spiders, suggests a complex interaction with external stimuli and the environment, impacting behaviors like prey or predator detection (Widmer et al., 2005)(Widmer et al., 2005).

Metabolic and Energy Homeostasis

Octopamine also plays a pivotal role in energy homeostasis and metabolism. It acts as a metabolic sensor, linking environmental nutrient signals to the energy state of the organism. For instance, in C. elegans, octopamine up-regulation during nutrient deprivation triggers lipid mobilization, signifying its importance in managing energy resources under stress (Tao et al., 2016)(Tao et al., 2016).

Neuromodulation in Insect Senses

Octopamine's neuromodulatory effects are especially pronounced in insect sensory systems. It regulates the desensitization of sensory inputs and the initiation of various rhythmic behaviors. The interaction of octopamine with G protein-coupled receptors and the subsequent cascades involving cAMP, calcium, and other second messengers, underlines its central role in affecting insect behaviors and responses (Farooqui, 2007)(Farooqui, 2007).

properties

CAS RN

826-01-7

Product Name

(+)-Octopamine

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1

InChI Key

QHGUCRYDKWKLMG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)O

SMILES

C1=CC(=CC=C1C(CN)O)O

Canonical SMILES

C1=CC(=CC=C1C(CN)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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